FANCM–RMI HTS Screening Context: Differentiated Assay Inclusion vs. Uncharacterized Analogs
CAS 1172694-14-2 is one of a finite set of phthalimide-pyrazole carboxamides explicitly included in the PubChem-deposited high-throughput fluorescence polarization screen (AID 1159607) for inhibitors of the FANCM–RMI (MM2) protein-protein interaction, a target for resensitizing tumors to DNA crosslinking chemotherapies [1]. The screening was conducted at a final compound concentration of 33 µM using a Tecan Safire 2 microplate reader with Z' ≥ 0.5 quality control [1]. By contrast, the N1-methyl analog (N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide) and the 2-methyl-phthalimide analog (CAS 1172284-01-3) do not appear in this assay record, meaning their behavior under these specific screening conditions is unknown. The only well-characterized small-molecule FANCM–RMI inhibitor, PIP-199 (CAS 622795-76-0), has a reported IC50 of 36 µM in RMI core complex/MM2 interaction assays but is structurally unrelated (Mannich base scaffold, MW 456.54) . The inclusion of CAS 1172694-14-2 in AID 1159607 provides procurement-relevant traceability to a defined screening dataset that is absent for its closest structural analogs.
| Evidence Dimension | Inclusion in FANCM–RMI HTS fluorescence polarization assay (PubChem AID 1159607) |
|---|---|
| Target Compound Data | Screened at 33 µM; specific activity outcome data not publicly retrievable but compound is registered in assay dataset |
| Comparator Or Baseline | N1-methyl analog: not found in AID 1159607. 2-methyl-phthalimide analog (CAS 1172284-01-3): not found in AID 1159607. PIP-199: IC50 = 36 µM in RMI-MM2 FP assay |
| Quantified Difference | Presence in curated HTS dataset vs. absence for closest analogs; structurally distinct from PIP-199. The assay context is verified but quantitative activity for the target compound is not publicly available. |
| Conditions | PubChem AID 1159607; RMI core complex + F-MM2 peptide; 384-well FP assay; 33 µM compound; 20 min incubation; EX 470 nm, EM 525/20 nm [1] |
Why This Matters
Procurement for FANCM–RMI screening or DNA-repair-focused programs is de-risked by the compound's existing registration in a well-documented, quality-controlled PubChem HTS dataset, providing a defined experimental context absent for near-analogs.
- [1] PubChem BioAssay AID 1159607. Screen for inhibitors of RMI FANCM (MM2) interaction. Source: Small Molecule Screening Facility, UW Madison. Deposit: 2016-02-26. https://pubchem.ncbi.nlm.nih.gov/bioassay/1159607 (accessed 2026-04-29). View Source
